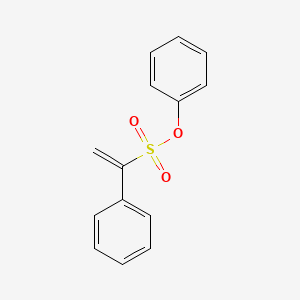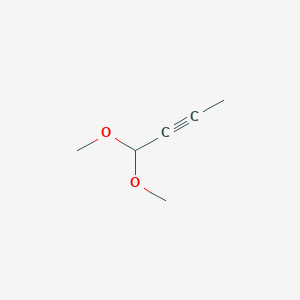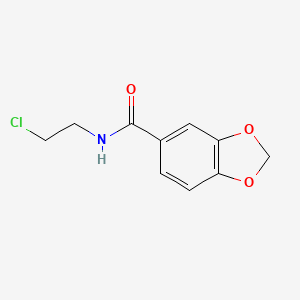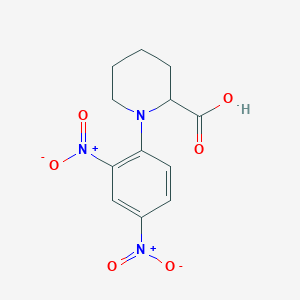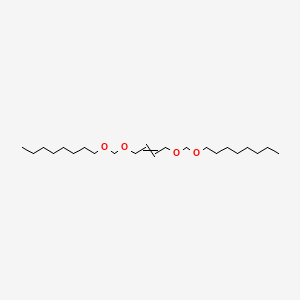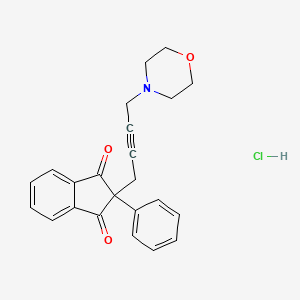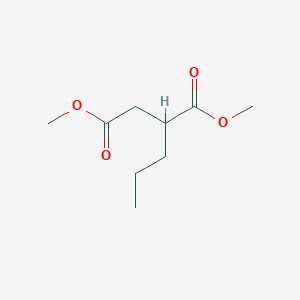
Butanedioic acid, propyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, propyl-, dimethyl ester, also known as dimethyl propyl succinate, is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a mild fruity odor. This compound belongs to the ester family and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanedioic acid, propyl-, dimethyl ester can be synthesized through the esterification of butanedioic acid (succinic acid) with propanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, propyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanedioic acid and the corresponding alcohols (propanol and methanol).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, heat.
Major Products Formed
Hydrolysis: Butanedioic acid, propanol, methanol.
Transesterification: New ester and alcohol.
Reduction: Propanol, methanol.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, propyl-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized as a plasticizer, solvent, and intermediate in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of butanedioic acid, propyl-, dimethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and alcohols, which can then participate in metabolic processes. The esterification and transesterification reactions it undergoes are catalyzed by enzymes such as esterases and lipases, which play a crucial role in its metabolism and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl succinate: An ester of butanedioic acid with methanol.
Diethyl succinate: An ester of butanedioic acid with ethanol.
Methyl propyl succinate: An ester of butanedioic acid with methanol and propanol.
Uniqueness
Butanedioic acid, propyl-, dimethyl ester is unique due to its specific combination of propanol and methanol ester groups, which imparts distinct chemical and physical properties. Its mild fruity odor and solubility characteristics make it suitable for specific applications in the fragrance and flavor industries, as well as in organic synthesis.
Eigenschaften
CAS-Nummer |
23143-72-8 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
dimethyl 2-propylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-4-5-7(9(11)13-3)6-8(10)12-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
LKXFCVUTWDZSFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


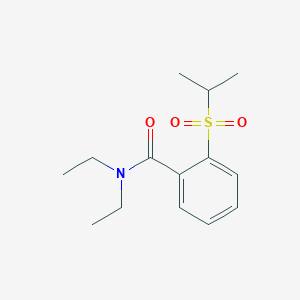

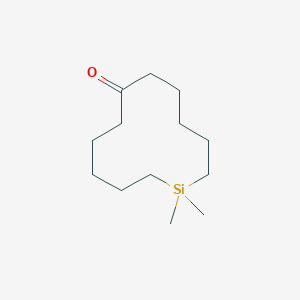
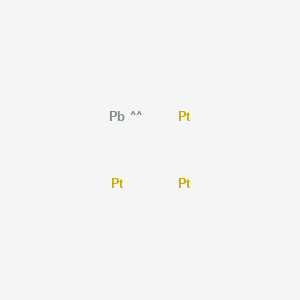


![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
